Cas no 2172092-02-1 (5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid)

5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- 2172092-02-1
- EN300-1629383
-
- Inchi: 1S/C12H12N4O2/c17-12(18)9-6-10(8-2-1-3-8)16(15-9)11-4-5-13-7-14-11/h4-8H,1-3H2,(H,17,18)
- InChI Key: PSCBNKLCAYDVLW-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C2CCC2)N(C2C=CN=CN=2)N=1)=O
Computed Properties
- Exact Mass: 244.09602564g/mol
- Monoisotopic Mass: 244.09602564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 80.9Ų
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629383-0.5g |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 0.5g |
$781.0 | 2023-06-04 | ||
Enamine | EN300-1629383-1.0g |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 1g |
$813.0 | 2023-06-04 | ||
Enamine | EN300-1629383-0.05g |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 0.05g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-1629383-50mg |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 50mg |
$683.0 | 2023-09-22 | ||
Enamine | EN300-1629383-2500mg |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 2500mg |
$1594.0 | 2023-09-22 | ||
Enamine | EN300-1629383-500mg |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 500mg |
$781.0 | 2023-09-22 | ||
Enamine | EN300-1629383-0.1g |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 0.1g |
$715.0 | 2023-06-04 | ||
Enamine | EN300-1629383-0.25g |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 0.25g |
$748.0 | 2023-06-04 | ||
Enamine | EN300-1629383-5.0g |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 5g |
$2360.0 | 2023-06-04 | ||
Enamine | EN300-1629383-10.0g |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172092-02-1 | 10g |
$3500.0 | 2023-06-04 |
5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Related Literature
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
Additional information on 5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
5-Cyclobutyl-1-(Pyrimidin-4-Yl)-1H-Pyrazole-3-Carboxylic Acid: A Promising Compound in Modern Drug Discovery
The compound 5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2172092-02-1) has recently emerged as a significant molecule in the field of medicinal chemistry. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, particularly in the treatment of various diseases including cancer and inflammatory disorders. The cyclobutyl group, a four-membered ring structure, contributes to the compound's stability and bioavailability, while the pyrimidin-4-yl moiety enhances its ability to interact with biological targets. The pyrazole ring, a five-membered aromatic structure, further adds to the molecule's versatility, making it a compelling candidate for therapeutic interventions.
Recent studies have highlighted the antitumor activity of this compound, particularly in targeting specific kinases involved in cancer progression. Researchers have demonstrated that 5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid exhibits selective inhibition of these kinases, leading to apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects and improving patient outcomes. Furthermore, the compound's ability to modulate inflammatory pathways has opened new avenues for its use in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
The synthesis of this compound involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. The incorporation of the cyclobutane ring is achieved through a palladium-catalyzed coupling reaction, ensuring high yields and purity. The pyrimidine core is synthesized via a tandem cyclization strategy, which not only simplifies the synthesis but also enhances the overall efficiency of the process. These advancements in synthetic methodology have made it possible to scale up production for preclinical and clinical studies.
In terms of pharmacokinetics, 5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid demonstrates favorable properties, including good oral bioavailability and moderate plasma protein binding. These characteristics are essential for ensuring that the compound reaches its intended biological targets at therapeutic concentrations. Preclinical studies have also shown that the compound has a favorable safety profile, with minimal toxicity observed at effective doses.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic properties further to improve its efficacy and reduce potential side effects. Additionally, efforts are being made to explore its combination therapies with other anticancer agents to enhance treatment outcomes. The compound's potential as a lead molecule for drug development underscores the importance of continued research into its mechanisms of action and therapeutic applications.
In conclusion, 5-cyclobutyl-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid represents a promising advancement in medicinal chemistry. Its unique structure, coupled with its potent biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for future therapeutic interventions. As research progresses, this compound holds the potential to make a significant impact on the treatment of various diseases, offering hope for patients worldwide.
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